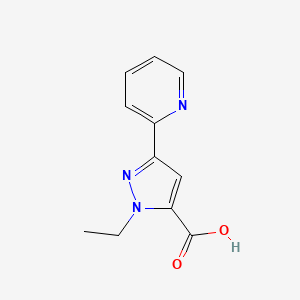
2,2-ジメチル-5-オキソピロリジン-3-カルボン酸
説明
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
「2,2-ジメチル-5-オキソピロリジン-3-カルボン酸」構造の一部であるピロリジン環は、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . この飽和骨格に対する大きな関心は、sp3混成による薬理フォアスペースを効率的に探求する可能性、分子の立体化学への貢献、および環の非平面性による三次元(3D)カバレッジの増加によって高められています .
抗痙攣活性
特に、ピロリジン-2,5-ジオン環の3位にある非芳香族置換基(sec-ブチル)と3-トリフルオロメチルフェニルピペラジンフラグメントは、抗痙攣活性に正の影響を与えます .
抗酸化活性
一連の新規な1-(5-クロロ-2-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸誘導体が合成され、抗酸化活性についてスクリーニングされました . これらの化合物のいくつかは、強力な抗酸化物質として特定されました .
抗菌活性
ある研究では、1-(2-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボン酸とその3,5-ジクロロ-2-ヒドロキシフェニルアナログが、多剤耐性病原体に対するin vitro抗菌活性について調べられました . これらの化合物は、グラム陽性病原体に対して構造依存的な抗菌活性を示しました .
生物活性特性評価
5-オキソピロリジン-3-カルボン酸の誘導体は、興味深い生物学的特性のために生物活性についてスクリーニングされています . たとえば、1-キノリル-5-オキソピロリジン-3-カルボン酸は、単離されたサル腎臓細胞の分裂を刺激することが知られています .
抗がん剤
サリノスポラマイドAは、制約された水生細菌Salinispora tropicaおよびSalinispora arenicolaによって作成された水生天然物であり、潜在的な抗がん剤として研究されている強力なプロテアソーム阻害剤です . この化合物は、"2,2-ジメチル-5-オキソピロリジン-3-カルボン酸"の一部であるピロリジン-2-オン構造に基づいています .
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, have been screened for biological activity due to their interesting properties .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
It is known that pyrrolidine derivatives have been screened for biological activity due to their interesting properties .
Result of Action
The synthesized compounds of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acids have been shown to possess analgesic and antihypoxic effects . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have been found to stimulate the division of isolated monkey kidney cells . This indicates its potential role in cell proliferation and tissue regeneration.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . Understanding these interactions is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function . Understanding its subcellular localization is vital for elucidating its mechanism of action.
特性
IUPAC Name |
2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFVLZWISHVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33712-86-6 | |
| Record name | 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)






![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)




![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)

